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Compound of Interest

Compound Name: D-Ribulose

Cat. No.: B7809820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of D-Ribulose, a ketopentose

monosaccharide, and its phosphorylated derivatives, which are central to the metabolic

process of carbon fixation. We will explore its chemical properties, its critical function within the

Calvin-Benson-Bassham (CBB) cycle, the key enzymes that mediate its transformations, and

detailed experimental protocols for its study.

D-Ribulose: Chemical and Physical Properties
D-Ribulose (C₅H₁₀O₅) is a five-carbon sugar with a ketone functional group, classified as a

ketopentose.[1][2] It exists in two enantiomeric forms, with D-Ribulose being the biologically

significant isomer in the context of carbon fixation.[1][3] While D-Ribulose itself is an

intermediate in various metabolic pathways, its phosphorylated forms, Ribulose-5-phosphate

(Ru5P) and Ribulose-1,5-bisphosphate (RuBP), are the key players in the Calvin cycle.[4]
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Property Value Source

Chemical Formula C₅H₁₀O₅

Molar Mass 150.13 g/mol

IUPAC Name
(3R,4R)-1,3,4,5-

tetrahydroxypentan-2-one

CAS Number 488-84-6

Synonyms
D-Adonose, D-erythro-2-

Pentulose

Appearance Sweet syrup

Phosphorylated Derivatives

Ribulose-5-phosphate (Ru5P),

Ribulose-1,5-bisphosphate

(RuBP)

The Central Role of D-Ribulose Derivatives in the
Calvin Cycle
The Calvin cycle, the primary pathway for converting inorganic CO₂ into organic compounds, is

organized into three stages: carboxylation (fixation), reduction, and regeneration. D-Ribulose
derivatives are the linchpins of the carboxylation and regeneration phases.

Stage 1: Carboxylation (Fixation): The cycle begins when a molecule of CO₂ is attached to a

five-carbon acceptor molecule, Ribulose-1,5-bisphosphate (RuBP). This reaction is catalyzed

by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The resulting

unstable six-carbon compound immediately splits into two molecules of 3-phosphoglycerate

(3-PGA).

Stage 3: Regeneration: After the reduction of 3-PGA to form glyceraldehyde-3-phosphate

(G3P), a portion of the G3P is used to synthesize glucose and other carbohydrates. The

remainder enters the regeneration phase to replenish the initial CO₂ acceptor, RuBP. This

complex series of reactions converts five molecules of G3P (a 3-carbon sugar) into three

molecules of RuBP (a 5-carbon sugar), ensuring the cycle's continuation. This phase
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involves the intermediate Ribulose-5-phosphate (Ru5P), which is the direct precursor to

RuBP.

Figure 1: Overview of the Calvin Cycle
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Caption: Figure 1: Overview of the Calvin Cycle.

Key Enzymes in D-Ribulose Metabolism
The conversion and utilization of D-Ribulose derivatives are managed by a suite of critical

enzymes. Understanding their structure, function, and kinetics is essential for fields ranging

from crop science to drug development.

Ribulose-1,5-bisphosphate carboxylase/oxygenase
(RuBisCO)
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RuBisCO is arguably the most abundant protein on Earth and is responsible for the initial step

of carbon fixation. It catalyzes the carboxylation of RuBP with CO₂. However, RuBisCO is an

inefficient enzyme with a slow turnover rate (3-10 molecules per second) and also catalyzes a

competing, non-productive reaction with O₂, known as oxygenation or photorespiration.

Kinetic Parameter Description Significance

kcat (Turnover Rate)

The number of substrate

molecules converted to

product per enzyme molecule

per second.

RuBisCO's low kcat for

carboxylation is a primary rate-

limiting factor in

photosynthesis.

Km (Michaelis Constant)

The substrate concentration at

which the reaction rate is half

of Vmax. A lower Km indicates

higher affinity.

RuBisCO has a relatively high

Km for CO₂, meaning it is not

saturated at current

atmospheric concentrations.

Specificity Factor (S c/o)

The ratio of carboxylation

efficiency to oxygenation

efficiency (VcKo/VoKc).

A higher specificity factor

indicates a greater preference

for CO₂ over O₂, leading to

more efficient carbon fixation.

Enzymes of the RuBP Regeneration Pathway
The regeneration of RuBP from G3P involves several enzymes, but the final steps leading

directly from Ribulose-5-phosphate (Ru5P) are catalyzed by a specific set of isomerases,

epimerases, and a kinase.

Ribose-5-phosphate Isomerase (RPI): Catalyzes the reversible conversion of Ribose-5-

phosphate (R5P) into Ribulose-5-phosphate (Ru5P).

Ribulose-5-phosphate 3-Epimerase (RPE): Catalyzes the reversible interconversion of

Xylulose-5-phosphate (X5P) to Ribulose-5-phosphate (Ru5P).

Phosphoribulokinase (PRK): Catalyzes the final, ATP-dependent phosphorylation of

Ribulose-5-phosphate (Ru5P) to form Ribulose-1,5-bisphosphate (RuBP), committing the

molecule to the next round of carbon fixation.
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Figure 2: Final steps of RuBP Regeneration
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Caption: Figure 2: Final steps of RuBP Regeneration.

Experimental Protocols
Accurate measurement of the components and enzymatic activities of the Calvin cycle is

crucial for research. Below are methodologies for key experiments.

Protocol: RuBisCO Activity Assay (¹⁴CO₂ Fixation)
This radiometric assay directly measures the incorporation of radiolabeled CO₂ into an acid-

stable product (3-PGA). It is considered a gold-standard method for quantifying RuBisCO's

carboxylation rate.

Principle: Leaf extracts or purified enzyme are incubated with RuBP and NaH¹⁴CO₃. The

reaction is stopped by adding acid, which volatilizes any unreacted ¹⁴CO₂. The remaining
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radioactivity, incorporated into 3-PGA, is quantified by liquid scintillation counting.

Reagents and Materials:

Extraction Buffer: e.g., 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 1 mM EDTA, 5 mM

DTT.

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂.

Substrates: Ribulose-1,5-bisphosphate (RuBP), NaH¹⁴CO₃ (specific activity ~9-10 kBq/

µmol).

Quenching Solution: 10 M Formic Acid or 2 M HCl.

Scintillation fluid and vials.

Liquid scintillation counter.

Step-by-Step Procedure:

Enzyme Extraction: Homogenize leaf tissue on ice with extraction buffer. Centrifuge to pellet

debris and use the supernatant for the assay.

Enzyme Activation (for Total Activity): Pre-incubate the enzyme extract in the assay buffer

containing MgCl₂ and a high concentration of non-radioactive NaHCO₃ for at least 3 minutes

to ensure full carbamylation of RuBisCO's active sites.

Reaction Initiation: Initiate the reaction by adding the enzyme extract to a final assay volume

(e.g., 500 µL) containing assay buffer, a known concentration of NaH¹⁴CO₃, and RuBP.

Reaction Incubation: Incubate at a constant temperature (e.g., 25°C or 30°C) for a short,

defined period (e.g., 30-60 seconds) during which the reaction is linear.

Reaction Quenching: Stop the reaction by adding a small volume of strong acid (e.g., 100 µL

of 10 M formic acid).

Drying: Dry the samples in an oven or fume hood to remove all unreacted ¹⁴CO₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7809820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Resuspend the dried sample in deionized water, add scintillation fluid, and

measure the acid-stable ¹⁴C counts using a scintillation counter.

Calculation: Calculate the rate of CO₂ fixation based on the specific activity of the NaH¹⁴CO₃

and the amount of radioactivity incorporated per unit time per amount of protein.

Figure 3: Workflow for ¹⁴CO₂-based RuBisCO Assay
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Caption: Figure 3: Workflow for ¹⁴CO₂-based RuBisCO Assay.

Protocol: Quantification of Calvin Cycle Intermediates
by HPLC-MS
This method allows for the sensitive and robust separation and quantification of sugar

phosphates, including Ru5P and RuBP, from complex biological samples.
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Principle: Metabolites are extracted from tissue and separated using High-Performance Liquid

Chromatography (HPLC), often with a mixed-mode stationary phase column designed for polar

compounds like sugar phosphates. The separated compounds are then ionized and detected

by a tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity for

identification and quantification.

Reagents and Materials:

Quenching/Extraction Solvent: e.g., pre-chilled acetonitrile/methanol/water mixture.

HPLC Mobile Phases: e.g., Gradient of aqueous ammonium formate and acetonitrile.

Column: e.g., Primesep SB mixed-mode column.

Internal Standards: Stable isotope-labeled standards for key metabolites, if available.

HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

Step-by-Step Procedure:

Sample Collection and Quenching: Rapidly freeze biological material (e.g., leaf tissue) in

liquid nitrogen to halt metabolic activity.

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge

to remove insoluble material.

Sample Preparation: Collect the supernatant, dry it under vacuum, and reconstitute the

sample in a suitable solvent for HPLC injection.

HPLC Separation: Inject the sample onto the HPLC system. Run a gradient elution program

to separate the sugar phosphates. Target analytes are identified by their specific retention

times.

MS/MS Detection: Analyze the column eluent using the mass spectrometer, typically in

negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis,

where specific precursor-to-product ion transitions are monitored for each target analyte.
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Data Analysis: Generate standard curves using authentic standards to quantify the

concentration of each metabolite in the original sample. Account for matrix effects and

recovery losses, which can range from 40-57% for sugar phosphates.

Figure 4: Workflow for HPLC-MS Metabolite Profiling
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Caption: Figure 4: Workflow for HPLC-MS Metabolite Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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